N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide
Overview
Description
N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide is a chemical compound with the molecular formula C13H12N4O2. It is known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a naphthalene ring system, which is a common structural motif in many biologically active molecules.
Mechanism of Action
Target of Action
The primary target of N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide is the proliferating cell nuclear antigen (PCNA) . PCNA is a protein that plays a crucial role in DNA repair . The compound was designed to target a post-translationally modified isoform of PCNA, termed caPCNA, which is preferentially found in cancer cells .
Mode of Action
This compound acts as a small molecule inhibitor of PCNA . By selectively targeting caPCNA, it may be possible to kill cancer cells without affecting healthy tissues .
Biochemical Pathways
It is known that the compound interferes with the function of pcna, a protein essential for dna replication and repair within tumors .
Result of Action
In vitro testing demonstrated that this compound inhibited the growth and induced cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines . It had no effect on several normal, nonmalignant cell types .
Biochemical Analysis
Biochemical Properties
N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide interacts with the PCNA protein . PCNA, or Proliferating Cell Nuclear Antigen, is a key component of the DNA replication and repair machinery in cells. The interaction between this compound and PCNA inhibits the function of PCNA, thereby affecting DNA replication and repair .
Cellular Effects
The inhibition of PCNA by this compound has profound effects on cellular processes. It disrupts DNA replication, leading to cell cycle arrest and apoptosis, or programmed cell death . This makes this compound a potential antineoplastic agent .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to PCNA and inhibiting its function . This disrupts the normal process of DNA replication and repair, leading to DNA damage and cell death .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been observed in both in vitro and in vivo studies . Over time, the compound’s inhibition of PCNA leads to a decrease in cell proliferation and an increase in cell death .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent . At lower doses, the compound inhibits cell proliferation, while at higher doses, it induces cell death .
Metabolic Pathways
This compound is involved in the DNA replication and repair pathways . It interacts with the PCNA protein, which is a key component of these pathways .
Subcellular Localization
Given its interaction with PCNA, it is likely that the compound localizes to the nucleus, where DNA replication and repair occur .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with hydrazine derivatives. One common method includes the following steps:
Formation of Naphthalene-1-carboxylic Acid Hydrazide: Naphthalene-1-carboxylic acid is reacted with hydrazine hydrate under reflux conditions to form naphthalene-1-carboxylic acid hydrazide.
Acylation Reaction: The hydrazide is then acylated with an appropriate acylating agent, such as ethyl chloroformate, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydrazinyl-2-oxoethyl)benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.
N-(2-hydrazinyl-2-oxoethyl)anthracene-1-carboxamide: Similar structure but with an anthracene ring.
Uniqueness
N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide is unique due to its naphthalene ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-16-12(17)8-15-13(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,14H2,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPWXTKOCBUZDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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